Allylamine

Description

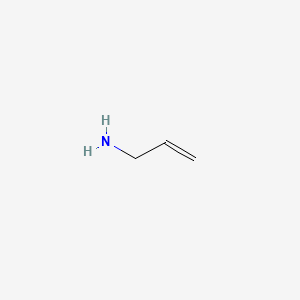

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-2-3-4/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJKKWFAADXIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N, Array | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30551-89-4 | |

| Record name | Poly(allylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30551-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8024440 | |

| Record name | Allylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allylamine appears as a colorless to light yellow colored liquid with a strong ammonia-like odor. Less dense than water. Vapors are heavier than air. Toxic by inhalation, ingestion and skin absorption. Irritates skin, eyes and mucous membranes. Flash point below 0 °F. Boiling point 130 °F. Used to make pharmaceuticals and other chemicals., Liquid, Colorless to light-yellow liquid with a strong ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propen-1-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

131 to 136 °F at 760 mmHg (EPA, 1998), 53.5 °C, 52-53 °C | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-20 °F (EPA, 1998), -29 °C (-20 °F) - closed cup, 10 °F (-12 °C) - closed cup, -29 °C c.c. | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with alcohol, chloroform, ether, Solubility in water: miscible | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.76 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.760 at 20 °C/20 °C, Relative density (water = 1): 0.8 | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0 | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

242.0 [mmHg], 242 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.3 | |

| Record name | Allylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to light yellow liquid | |

CAS No. |

107-11-9 | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl Amine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/allyl-amine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propen-1-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48G762T011 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-126 °F (NTP, 1992), -88.2 °C, -88 °C | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Allylamine and Derivatives

Catalytic Approaches to Allylamine (B125299) Synthesis

Catalytic strategies, particularly those employing transition metals, have become indispensable for the synthesis of this compound derivatives. These approaches facilitate bond formations that are otherwise challenging, often proceeding with high atom economy and under mild reaction conditions.

Palladium and nickel complexes are at the forefront of transition metal-mediated transformations involving allylamines. Their versatile reactivity allows for a wide range of C-C and C-N bond-forming reactions, providing access to a diverse array of functionalized allylic amine structures.

Palladium-catalyzed carbon-hydrogen (C-H) functionalization has emerged as a powerful tool for the direct arylation of allylamines. This strategy avoids the need for pre-functionalized substrates, such as organohalides or organometallic reagents, by directly converting a C-H bond into a C-C bond.

Transition Metal-Mediated Transformations

Palladium-Catalyzed C-H Functionalization Reactions

Enantioselective Arylation of Allylamines

Achieving enantioselectivity in the C-H arylation of amines is a significant challenge in asymmetric catalysis. The development of chiral ligands that can effectively control the stereochemical outcome of the C-H activation step is crucial. Chiral phosphoric acids (CPAs) have been identified as effective anionic ligands in palladium(II)-catalyzed enantioselective C-H coupling reactions. These ligands can promote the asymmetric coupling of methylene (B1212753) C-H bonds with aryl boronic acids. nih.govnih.gov

In this system, a thioamide directing group is often employed on the amine substrate. The palladium catalyst, in conjunction with a chiral phosphoric acid ligand, facilitates the enantioselective C-H activation and subsequent coupling. The choice of the chiral ligand is critical; for instance, studies have shown that different BINOL-derived phosphoric acids can lead to varying levels of enantioselectivity, with some even affording the opposite enantiomer of the product. nih.gov This highlights the subtle but powerful influence of the ligand's steric and electronic properties on the transition state of the reaction. While broadly applied to various saturated aza-heterocycles, the principles are applicable to achieving enantioselective C-H arylation of appropriately designed this compound precursors. nih.govnih.gov

Table 1: Enantioselective Pd-Catalyzed α-C–H Arylation of an Amine Substrate This table is representative of the enantioselective C-H arylation concept using chiral phosphoric acid ligands, as applied to N-heterocycles.

| Amine Substrate | Aryl Boronic Acid | Pd Source | Chiral Ligand | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| N-(Thiobutyryl)pyrrolidine | 4-Methylphenylboronic acid | Pd(OAc)₂ | (R)-TRIP (PA1) | 45 | 45:55 |

| N-(Thiobutyryl)pyrrolidine | 4-Methylphenylboronic acid | Pd(OAc)₂ | (R)-PA2 | 52 | 83:17 |

| N-(Thiobutyryl)pyrrolidine | 4-Methylphenylboronic acid | Pd(TFA)₂ | (R)-PA2 | 68 | 90:10 |

| N-(Thiobutyryl)pyrrolidine | 4-Methylphenylboronic acid | Pd(MeCN)₄(BF₄)₂ | (R)-PA2 | 70 | 92:8 |

Source: Adapted from research on enantioselective α-C–H coupling of amines. nih.gov

Stereo- and Regioselective Transformations

Palladium catalysis enables highly selective functionalizations of allylamines by controlling both the position of the new bond (regioselectivity) and the 3D arrangement of atoms (stereoselectivity). A notable example is the direct arylation of unprotected allylamines. Typically, such transformations are challenging due to side reactions involving the free amine. nih.govresearchgate.netresearchgate.net

A simple and efficient protocol has been developed for the highly regioselective γ-arylation of cinnamylamines and the direct diarylation of terminal allylamines, yielding 3,3-diarylthis compound products. nih.govacs.org This method operates through a proposed regio- and stereospecific olefin insertion mechanism and is tolerant of a wide variety of functional groups. acs.org

Furthermore, carbon dioxide (CO₂) can be employed as a transient directing group to facilitate the stereospecific γ-arylation of both primary and secondary allylamines. chemrxiv.orgchemrxiv.org The in-situ formation of a carbamate (B1207046) directs the palladium catalyst, enabling high selectivity. This approach avoids the need for traditional protecting groups, thus improving step and atom economy. chemrxiv.org

Table 2: Palladium-Catalyzed Regioselective Diarylation of Terminal Allylamines

| This compound Substrate | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| This compound | Iodobenzene | 3,3-Diphenylthis compound | 76 |

| This compound | 4-Iodotoluene | 3,3-Di-p-tolylthis compound | 75 |

| This compound | 4-Fluoroiodobenzene | 3,3-Bis(4-fluorophenyl)this compound | 68 |

| N-Methylthis compound | Iodobenzene | N-Methyl-3,3-diphenylthis compound | 72 |

| Dithis compound (B93489) | Iodobenzene | N,N-Bis(3,3-diphenylallyl)amine | 55 |

Source: Data compiled from studies on the regioselective arylation of unprotected allylamines. acs.orgchemrxiv.org

Ligand Design for Stereochemical Control

The ligand bound to the palladium center is paramount in dictating the stereochemical course of a reaction. In asymmetric catalysis, chiral ligands create a chiral environment around the metal, which allows for the differentiation of prochiral faces or groups in the substrate.

For palladium-catalyzed C-H activation, mono-N-protected amino acids (MPAAs) are a well-established class of chiral ligands. nih.gov They bind to the palladium in a bidentate fashion, where the N-acyl group acts as an internal base to facilitate the C-H cleavage via a concerted metalation-deprotonation (CMD) mechanism. This chelation creates a rigid transition state, enabling an efficient transfer of chirality from the ligand to the substrate. nih.gov

Building on this principle, new ligand classes have been developed. For example, ligands that combine the axial chirality of binaphthyl scaffolds with the bidentate coordination properties of MPAAs have been shown to outperform traditional MPAAs in certain asymmetric C-H activation/annulation processes, leading to higher enantioselectivities. nih.gov Similarly, the development of various chiral phosphine (B1218219) ligands, including those with central, planar, or axial chirality, has been instrumental in the success of palladium-catalyzed asymmetric allylic alkylation reactions. researchgate.netmdpi.com The fine-tuning of the ligand's electronic and steric properties is essential for achieving high levels of stereochemical control. mdpi.com

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. Nickel catalysts are particularly effective in activating challenging C-O and C-N bonds and can facilitate unique transformations for the synthesis of this compound derivatives. acs.org

An important application is the nickel-catalyzed enantioselective hydroamination of unactivated alkenes, which provides a direct method for synthesizing valuable chiral amines. nih.gov By using a chiral bisoxazoline ligand, a nickel-hydride species can effectively leverage a weakly coordinating carbonyl group on the alkene substrate to control both regio- and enantioselectivity. nih.gov This approach has been successfully applied to both terminal and internal alkenes. acs.org

Furthermore, nickel catalysis is effective for the multicomponent coupling of simple alkenes, aldehydes, and amides to furnish structurally diverse allylic amines in a single step. nih.govrsc.org This method avoids the need for pre-functionalized organometallic reagents and proceeds under mild conditions, demonstrating high functional group tolerance. nih.govchemrxiv.org

Table 3: Nickel-Catalyzed Enantioselective 1,4-Hydroamination of 1,3-Dienes

| 1,3-Diene Substrate | Amine Source | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1-Phenyl-1,3-butadiene | N-Hydroxy-4-methoxybenzamide | (E)-N-(1-Phenylbut-2-en-1-yl)-4-methoxybenzamide | 98 | 99 |

| 1-(4-Chlorophenyl)-1,3-butadiene | N-Hydroxy-4-methoxybenzamide | (E)-N-(1-(4-Chlorophenyl)but-2-en-1-yl)-4-methoxybenzamide | 97 | 98 |

| 1-(Naphthalen-2-yl)-1,3-butadiene | N-Hydroxy-4-methoxybenzamide | (E)-4-Methoxy-N-(1-(naphthalen-2-yl)but-2-en-1-yl)benzamide | 96 | 99 |

| (E)-Hexa-1,3-diene | N-Hydroxy-4-methoxybenzamide | (E)-N-((E)-Hex-3-en-2-yl)-4-methoxybenzamide | 85 | 97 |

Source: Data from research on Ni-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes. dicp.ac.cn

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

The Petasis-Borono Mannich (PBM) reaction is a powerful multi-component reaction that involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.org This reaction, first reported by Nicos Petasis in 1993, has become a practical method for the synthesis of allylamines, including the antifungal agent naftifine (B1207962). wikipedia.orgepa.gov

The PBM reaction is highly versatile, tolerating a wide range of amines and organoboronic acids. wikipedia.org It often exhibits a high degree of stereocontrol when chiral amines or aldehydes are employed. wikipedia.org For example, the reaction of a chiral amine like (S)-2-phenylglycinol with an α-keto acid and a vinyl boronic acid can produce the corresponding this compound as a single diastereomer. wikipedia.org

Table 3: Example of a Petasis-Borono Mannich Reaction

| Amine | Carbonyl | Boronic Acid | Product |

|---|

Data sourced from Wikipedia and Chemical Reviews. wikipedia.orgacs.orgnih.gov

Decarboxylative coupling reactions have emerged as a valuable tool for the formation of new carbon-carbon and carbon-heteroatom bonds, where a carboxylic acid is used as a bench-stable and readily available starting material.

A metal-free, multi-component strategy for the synthesis of allylamines has been developed that combines a decarboxylative coupling with a Petasis-type reaction. acs.org This four-component process involves the reaction of (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid, a boronic acid, a formaldehyde (B43269) solution, and a primary amine. acs.org The reaction proceeds in 1,2-dichloroethane (B1671644) at 65 °C and does not require a transition-metal catalyst, affording the corresponding allylamines in good yields. acs.org Electron-donating substituents on the cinnamic acid derivative were found to enhance the reactivity. acs.org

In a different approach, a dual photoredox and palladium catalysis system has been employed for the decarboxylative allylation of α-amino and phenylacetic allyl esters at room temperature. nih.gov This method generates radical intermediates through photochemical oxidation and subsequent decarboxylation, which then undergo allylation. nih.gov This process is highly site-specific and provides direct access to allylated alkanes with CO2 as the only byproduct. nih.gov

Visible light has been harnessed to drive multi-component reactions for the synthesis of allylamines and other amine derivatives under mild conditions. researchgate.net These transformations often proceed via radical intermediates generated through single-electron transfer processes initiated by a photocatalyst. researchgate.net

For instance, a visible light-induced palladium-catalyzed three-component synthesis of allylic amines has been reported. organic-chemistry.org This reaction involves a visible light-induced hybrid radical alkyl Heck reaction between a 1,1-dielectrophile and styrene, followed by a classical Tsuji-Trost-type allylic substitution in the dark, both catalyzed by the same Pd(0) catalyst. organic-chemistry.org This protocol provides a complementary method for allylic amination under mild conditions. organic-chemistry.org

Furthermore, the oxidative coupling of primary benzylic amines to imines can be achieved using a silicate-supported anatase photocatalyst under visible light irradiation. nih.gov The resulting imines can then be further functionalized to access a variety of amine derivatives. This process is environmentally friendly, utilizing oxygen as the oxidant. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| DPEphos |

| dpph |

| dppbz |

| dppp |

| (S)-2-phenylglycinol |

| 4CzIPN |

| Naftifine |

| Citronellal |

| (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid |

| Paraformaldehyde |

| (E)-Vinylboronic acid |

Non-Catalytic and Electrosynthetic Pathways

While catalytic systems dominate many modern synthetic strategies, non-catalytic and electrosynthetic methodologies offer valuable alternatives for the synthesis of this compound and its derivatives. These pathways can circumvent the need for expensive or toxic metal catalysts and provide unique reactivity profiles. Non-catalytic routes often rely on the intrinsic reactivity of substrates under specific thermal or stoichiometric conditions, while electrosynthesis utilizes electrical current as a traceless reagent to drive redox transformations.

Non-Catalytic Methodologies

Non-catalytic syntheses of allylamines are foundational methods that proceed without the aid of a catalyst, often involving stoichiometric reagents or thermal activation.

One of the oldest and most direct commercial methods involves the reaction of allyl chloride with ammonia (B1221849) at elevated temperatures of 50-100 °C. This process typically yields a mixture of mono-, di-, and triallylamines, which are then separated by distillation. A more selective approach to monothis compound involves the hydrolysis of allyl isothiocyanate. A well-documented procedure involves refluxing allyl isothiocyanate with 20% hydrochloric acid for approximately fifteen hours until the oily layer of the starting material disappears. orgsyn.org The resulting this compound hydrochloride is then treated with a strong base, such as potassium hydroxide, to liberate the free amine, which is subsequently distilled and purified. orgsyn.org This hydrolysis method can produce pure this compound with yields of 70–73%. orgsyn.org

The Delepine reaction provides another non-catalytic route. Research has demonstrated the synthesis of this compound from the reaction of allyl chloride with hexamethylenetetramine in ethanol (B145695), sometimes in the presence of a catalytic amount of potassium iodide (KI) to facilitate the initial reaction. researchgate.net The process involves the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed with acid (e.g., HCl) followed by basification (e.g., NaOH) to release the primary amine. researchgate.net Under optimized conditions, this method can achieve a 100% conversion of allyl chloride and an this compound yield of 86.6%. researchgate.net

Furthermore, functionalized this compound derivatives can be synthesized under catalyst-free conditions. For instance, the N-allylation of various amines with cyclic Morita–Baylis–Hillman (MBH) bromides has been successfully conducted in aqueous acetone (B3395972) at room temperature. acs.orgacs.org

| Method | Reactants | Key Conditions | Reported Yield |

|---|---|---|---|

| Ammonolysis of Allyl Halide | Allyl chloride, Ammonia | Elevated temperatures (50-100 °C) | Variable; produces a mixture of mono-, di-, and triallylamines |

| Hydrolysis of Isothiocyanate | Allyl isothiocyanate, Hydrochloric acid | Reflux for ~15 hours, followed by basification | 70–73% orgsyn.org |

| Delepine Reaction | Allyl chloride, Hexamethylenetetramine | Ethanol solvent, 40 °C, followed by acid hydrolysis and basification | 86.6% researchgate.net |

| N-allylation with MBH Adducts | Cyclic Morita–Baylis–Hillman bromides, Various amines | Aqueous acetone, room temperature | Good yields reported acs.orgacs.org |

Electrosynthetic Pathways

Electrosynthesis offers an environmentally friendly and powerful platform for generating allylic amines, often under mild conditions and without the need for chemical oxidants or reductants.

A notable electrosynthetic process prepares aliphatic allylic amines by coupling secondary amines with unactivated alkenes. nih.govacs.org This oxidative transformation is mediated by thianthrene (B1682798) and proceeds via the electrochemical generation of an electrophilic adduct between the thianthrene and the alkene. nih.govresearchgate.net Subsequent treatment of this intermediate adduct with aliphatic amine nucleophiles and a base affords the desired allylic amine products in high yields. acs.orgresearchgate.net This strategy is versatile, accommodating complex and biologically active molecules as coupling partners and can even be applied to gaseous feedstock alkenes like 1-butene. nih.govresearchgate.net

Another innovative electrochemical approach involves the oxidative addition of sulfonamides and imides to allyl sulfones. researchgate.net This method avoids the use of transition metal catalysts and external bases. It employs sodium iodide (NaI) as an inexpensive and readily available mediator, which also serves as the supporting electrolyte. researchgate.net Mechanistic studies, including radical trapping experiments, indicate that the transformation involves the generation of nitrogen-centered radicals as key intermediates. researchgate.net

A more traditional electrosynthetic route includes the electroreduction of acrylonitrile (B1666552) on lead cathodes to produce this compound.

| Method | Substrates | Mediator / Electrolyte | Key Features |

|---|---|---|---|

| Electro-oxidative C–H Amination | Unactivated alkenes, Secondary amines | Thianthrene | Forms an electrophilic alkene-thianthrene adduct; provides high yields of aliphatic allylic amines nih.govacs.orgresearchgate.net |

| Electro-oxidative Radical Addition | Allyl sulfones, Sulfonamides/imides | Sodium Iodide (NaI) | Transition-metal and base-free; proceeds via nitrogen-centered radicals researchgate.net |

| Electroreduction | Acrylonitrile | Not specified | Performed on lead cathodes |

Polymerization and Polymer Modification of Allylamine

Poly(allylamine) (PAA) Synthesis and Characterization

Poly(this compound) (PAA) is a cationic polyelectrolyte valued in numerous industrial and biomedical applications. Free-radical polymerization is a common, though challenging, method for its synthesis.

The free-radical polymerization of This compound (B125299) is notably hindered by a process known as degradative chain transfer. researchgate.netresearchgate.net This occurs when a propagating radical abstracts a hydrogen atom from the carbon adjacent to the double bond on an this compound monomer. researchgate.net The result is a highly stabilized and non-propagating allylic radical, which curtails further polymerization and leads to the formation of only low molecular weight polymers or oligomers. researchgate.net

To synthesize higher molecular weight PAA, polymerization of this compound is often conducted in the presence of inorganic acids. researchgate.net The formation of a strong complex between this compound and acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) alters the monomer's resonance structure, which in turn facilitates free-radical polymerization and lessens the impact of degradative chain transfer. researchgate.net In one study, the polymerization of various acid salts of this compound was successfully achieved using a thermal initiator, with the complex formed with H₂SO₄ showing a higher rate of polymer formation compared to complexes with hydrochloric acid (HCl) or H₃PO₄ under identical conditions. researchgate.net

To better manage the synthesis of PAA and achieve well-defined polymer structures, controlled radical polymerization (CRP) techniques are employed. sigmaaldrich.com These methods, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), allow for precise control over molecular weight, architecture, and functionality by minimizing termination reactions. sigmaaldrich.comresearchgate.netnih.govtcichemicals.com

Both RAFT and ATRP are effective for a wide range of monomers but, as with free-radical polymerization, often require the use of N-protected this compound derivatives to prevent the primary amine group from interfering with the polymerization process. researchgate.netnih.govrsc.org These techniques operate by reversibly converting active propagating radicals into dormant species, which tames the radical process and allows for controlled chain growth. researchgate.netnih.gov The selection of appropriate RAFT agents or ATRP initiators and catalysts is crucial for achieving a controlled polymerization. tcichemicals.comcmu.edu

| Polymerization Technique | Key Feature | Common Monomer Form |

| Free-Radical Polymerization | Prone to degradative chain transfer, often yielding low molecular weight polymers. Can be improved by using acid salts. | This compound acid salts (e.g., AlAm·H₂SO₄) |

| RAFT Polymerization | A type of controlled radical polymerization that allows for predefined polymer length and low polydispersity. | N-protected this compound |

| ATRP | A controlled radical polymerization method using a transition metal catalyst to mediate the reaction. | N-protected this compound |

Plasma Polymerization of this compound

Plasma polymerization is a solvent-free method that uses plasma to deposit thin, functional polymer films onto a substrate. ispc-conference.org this compound is a common precursor for this technique to create surfaces rich in amine groups. utwente.nlresearchgate.net This process can be performed using either continuous wave or pulsed plasma, with each method yielding distinct film chemistries. cambridge.org

In continuous wave (CW) plasma deposition, power is supplied constantly, leading to extensive fragmentation of the this compound monomer. utwente.nlcambridge.org This high-energy process results in a highly cross-linked and structurally complex polymer film, often called plasma-polymerized this compound (PPAA). researchgate.net The chemical structure of these films differs significantly from conventional PAA, containing a mixture of primary, secondary, and tertiary amines, as well as imines and other nitrogen-containing groups due to the competing deposition and etching reactions in the plasma. utwente.nl

Pulsed plasma deposition offers greater control over the film's chemical structure by applying power in pulses with "on" and "off" periods. ispc-conference.orgcambridge.org During the plasma "on" time, energetic species are created, which initiate polymerization. The subsequent "off" period allows the monomer to adsorb and polymerize on the surface with less fragmentation. acs.org This mechanism results in a polymer film that retains more of the original monomer's chemical structure. acs.org By adjusting the duty cycle (the ratio of on-time to the total cycle time), the energy input can be controlled, which directly influences the resulting film chemistry. ispc-conference.orgcambridge.org Lower duty cycles generally lead to better retention of the monomer's functional groups. cambridge.org

A primary goal of plasma polymerizing this compound is to introduce a high density of primary amine groups onto a surface. researchgate.net The retention of these groups is crucial for applications requiring subsequent chemical functionalization. X-ray Photoelectron Spectroscopy (XPS) is a standard technique used to analyze and quantify the different nitrogen-containing groups on the film's surface. researchgate.net

Studies consistently demonstrate that pulsed plasma deposition achieves a higher retention of primary amine groups compared to the CW method. cambridge.orgnih.gov The "off" time in the pulsed process is key, as it reduces monomer fragmentation and allows for more controlled polymerization on the substrate. acs.org For example, one investigation found that a pulsed plasma with a low duty cycle (3 ms (B15284909) on, 45 ms off) produced a surface with a higher amine content and greater wettability than one with a higher duty cycle (3 ms on, 5 ms off). nih.gov The choice between CW and pulsed deposition, along with parameters like the duty cycle, significantly impacts the final surface chemistry.

| Plasma Parameter | Effect on Amine Retention | Research Finding |

| Deposition Mode | Pulsed plasma generally yields higher primary amine retention than Continuous Wave (CW) plasma. | The pulsed mode allows for polymerization with less monomer fragmentation. cambridge.orgacs.org |

| Duty Cycle (Pulsed) | Lower duty cycles (shorter "on" time, longer "off" time) increase the retention of amine groups. | A 3/45 ms on/off cycle resulted in higher amine content than a 3/5 ms cycle. nih.gov |

| Power Input | Lowering the equivalent power input in pulsed plasma can improve functional group retention. | Reducing the duty cycle lowers the equivalent power, leading to better film chemistry control. ispc-conference.org |

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful tool for tailoring the properties of polythis compound to meet the demands of specific applications. By chemically altering the primary amine groups on the PAA backbone, researchers can introduce new functionalities, modify the polymer's charge density, and enhance its performance characteristics.

The primary amine groups of polythis compound are readily available for a variety of chemical reactions, enabling the creation of a diverse family of functional polymers.

Succinylation is a chemical modification that introduces negatively charged carboxylate groups onto the positively charged primary amine groups of the polythis compound (PAA) backbone. This is typically achieved by reacting PAA with succinic anhydride (B1165640) in an aqueous alkaline solution. mdpi.comelsevierpure.com The reaction converts the primary amines into amides, resulting in the formation of a polyampholyte—a polymer containing both positive (residual amines) and negative (carboxylates) charges. mdpi.com

The degree of succinylation (DS), which is the ratio of modified amine groups, can be controlled by adjusting the molar ratio of succinic anhydride to PAA and the reaction pH. mdpi.comelsevierpure.com This modification significantly alters the polymer's properties. For instance, increasing the degree of succinylation has been shown to decrease the cytotoxicity of PAA. mdpi.comnih.gov However, this also corresponds to a reduction in antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net

Detailed analysis using techniques such as ATR-IR and NMR spectroscopy confirms the formation of amide bonds and the incorporation of carboxyl groups. mdpi.comresearchgate.net The resulting succinylated PAA (PAA-SA) exhibits a buffering capacity near neutral pH, a characteristic that is influenced by the charge ratio between the remaining primary amines and the newly introduced carboxylates. mdpi.com

Table 1: Effect of Succinylation on Polythis compound (PAA) Properties

| Property | Observation with Increasing Degree of Succinylation | Research Finding |

| Cytotoxicity | Decreased cytotoxicity observed in L929 mouse fibroblast model systems. mdpi.comnih.gov | The half-maximal inhibitory concentration (IC50) increased with the degree of succinylation, indicating reduced toxicity. mdpi.com |

| Antibacterial Activity | Reduced efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. elsevierpure.comnih.gov | The modification reduces the positive charge density, which is crucial for antimicrobial action. mdpi.com |

| Charge Characteristics | Transformation from a cationic polyelectrolyte to a polyampholyte. mdpi.com | Polyelectrolyte titrations confirmed the presence of both cationic (amine) and anionic (carboxylate) groups. mdpi.comelsevierpure.com |

| Spinnability | Can be electrospun with polyvinyl alcohol (PVA) to form nanofibers. mdpi.comnih.gov | Homogeneous electrospun nano-fibers with average diameters of 100-250 nm were produced. mdpi.com |

Quaternization is a chemical process that converts the primary or secondary amine groups in a polymer into quaternary ammonium (B1175870) compounds (QACs). This modification transforms weak polyelectrolytes like poly(this compound hydrochloride) (PAH) into strong, permanently charged polyelectrolytes. nih.gov The resulting quaternary ammonium groups are cationic regardless of the solution's pH.

This enhanced functionality is valuable for creating stable polyelectrolyte multilayers (PEMs) that are insensitive to changes in pH and ionic strength. nih.gov For example, PAH can be modified with glycidyltrimethylammonium chloride (GTMAC) to introduce trimethylammonium groups. nih.gov The degree of quaternization can be controlled, which in turn influences the properties of the resulting polymer, such as its charge density and hydrophilicity. researchgate.net

Quaternized polyamines have demonstrated significant potential in various fields, including the development of antimicrobial surfaces and coatings. researchgate.net The permanent positive charge of the QACs is a key factor in their ability to disrupt bacterial cell membranes. researchgate.net

Table 2: Quaternization of Polythis compound for Enhanced Functionality

| Quaternizing Agent/Method | Resulting Functionality | Application Highlight |

| Glycidyltrimethylammonium chloride (GTMAC) | Introduction of strong, pH-insensitive trimethylammonium cations. nih.gov | Fabrication of stable polyelectrolyte multilayers (PEMs) resistant to high ionic strength. nih.gov |

| Alkyl Halides (e.g., heptadecafluoro-10-iododecane) | Creation of amphiphilic copolymers with both hydrophilic cationic charges and hydrophobic side chains. researchgate.net | Development of materials with tailored self-organization characteristics in aqueous media. researchgate.net |

| Various Alkyl Side Chains | Enhanced antimicrobial and antifouling properties. researchgate.net | Used in coatings for biomedical devices and aquaculture nets to prevent bacterial growth and biofouling. researchgate.net |

Grafting is a modification technique where polymer chains of a different type (the graft) are attached as side chains to the main polymer backbone. youtube.comyoutube.com This creates a graft copolymer with properties derived from both constituent polymers. Polythis compound can serve as the backbone for grafting other polymers, or it can be grafted onto other polymer chains. Common methods for creating graft copolymers include "grafting from," where the graft chain is polymerized from an initiation site on the backbone, and "grafting onto," where pre-synthesized polymer chains are attached to the backbone. mdpi.com

For instance, poly(2-hydroxyethyl methacrylate)-graft-polyamine copolymers have been synthesized by the radical copolymerization of the respective monomers. nih.gov The properties of these graft copolymers, such as their interaction with biological cells, can be precisely controlled by varying the composition and the chain length of the polyamine grafts. nih.gov

Polythis compound and its derivatives are also used to fabricate composite materials. A notable example is the creation of electrospun nanofibers by blending succinylated PAA with polyvinyl alcohol (PVA). mdpi.com The resulting non-woven fiber webs have potential applications as wound dressing materials or functional coatings. mdpi.comnih.gov

Chemical Functionalization of Polymeric Backbones

Copolymers of this compound

Copolymerization involves polymerizing two or more different types of monomers together. youtube.com this compound can be copolymerized with various other monomers to produce polymers with a wide range of properties. The arrangement of the monomer units in the final copolymer can be random, alternating, or in blocks, depending on the polymerization conditions and the reactivity of the monomers. youtube.comyoutube.com

A significant example is the electrochemical copolymerization of this compound with dithis compound (B93489). researchgate.netacs.org This electro-oxidative synthesis produces surface films with high charge-transfer resistance. researchgate.netnih.gov The inclusion of dithis compound in the copolymer structure improves the compactness and stability of the resulting films compared to pure polythis compound, making them effective as passivating coatings. researchgate.netacs.org

This compound can also be used as an initiator for the copolymerization of other monomers, such as in the synthesis of random and block copolypeptides from N-carboxyanhydrides. nih.gov Furthermore, this compound has been copolymerized with monomers like styrene, demonstrating its versatility in creating functional polymers through various polymerization techniques. nih.gov

Table 3: Examples of this compound Copolymers

| Comonomer | Polymerization Method | Key Properties of Copolymer |

| Dithis compound | Electro-oxidative polymerization researchgate.netacs.org | High charge-transfer resistance (up to 70 MΩ), improved film compactness and stability. researchgate.netnih.gov |

| Styrene | Coordination polymerization researchgate.net | Creates functionalized polystyrene with potential for use in catalysis. researchgate.net |

| Leucine and γ-methylglutamate N-carboxyanhydrides | Initiated polymerization nih.gov | Forms random and block copolypeptides with controlled structures. nih.gov |

| Allyl polyethylene (B3416737) glycol and N-isopropylacrylamide | Not specified | Forms polymeric micelles for potential drug delivery applications. bocsci.com |

Biological and Biomedical Research Applications of Allylamine and Its Polymers

Poly(allylamine) in Drug Delivery Systems

Poly(this compound) hydrochloride (PAH) is a water-soluble, weak base cationic polymer that has been investigated for various applications in biotechnology and medicine, including drug delivery researchgate.netnih.govmdpi.com. Its cationic nature allows for electrostatic interactions with negatively charged molecules, making it suitable for complex formation and delivery systems researchgate.netnih.gov.

Nucleic Acid Delivery: Gene and siRNA Transfer

PAH is utilized in the transfer of genes and small interfering RNA (siRNA) researchgate.netnih.govresearchgate.net. This application stems from the ability of the polycationic groups of PAH to form electrostatic bonds with the negatively charged phosphate (B84403) groups of nucleic acids researchgate.net. These interactions can lead to the formation of polyplex nanoparticles researchgate.netnih.gov. Research indicates that polyamine-based nanoparticles play a significant role in gene delivery, offering potential for protecting siRNA during circulation and facilitating its translocation into the cytosol researchgate.netnih.gov. Studies have shown that PAH/siRNA complexes can disassemble at the acidic pH of endosomes, which is crucial for the release of the encapsulated siRNA into the cell cytoplasm researchgate.net. Modified forms of PAH, such as those functionalized with oleic acid, have been explored to improve siRNA transfection efficiency and reduce cytotoxicity nih.govacs.org. For instance, oleic acid-substituted polyamines form polyplexes with siRNA that maintain a positive surface charge and effectively encapsulate the siRNA nih.gov.

Targeted Drug Delivery Platforms

PAH is used in the formation of microcapsules designed for targeted drug delivery, including to damaged and tumor cells researchgate.netnih.gov. Synthetic polymers like PAH are considered drug delivery platforms that can selectively deliver therapeutic agents to target tissues, cells, and cellular compartments nih.gov. Surface modification of nanoparticles with PAH has been shown to enhance cellular uptake efficiency, contributing to improved drug targeting and delivery efficacy researchgate.netnih.gov. Blend films composed of chitosan (B1678972) and PAH have also been investigated as smart drug delivery matrices, demonstrating potential for controlled release behavior of payloads mdpi.commdpi.com.

Microcapsule and Nanoparticle Formulations

Polymeric nanoparticles, including those made from PAH, are increasingly explored as potential targeted drug delivery systems researchgate.net. PAH is frequently employed in the preparation of multilayers or nanocapsules using the layer-by-layer method for gene and drug delivery purposes researchgate.net. Polyelectrolyte microcapsules, often fabricated by the layer-by-layer assembly of weak polyelectrolytes such as PAH and poly(methacrylic acid), have been developed for the sustained delivery of water-soluble drugs researchgate.netacs.org. These capsules can encapsulate drugs and release them in a controlled manner, with release profiles influenced by factors like cross-linking of the capsule wall researchgate.net. Studies have evaluated the effectiveness of PAH/PSS (poly(sodium 4-styrenesulfonate)) bilayers in retarding the release of small hydrophilic drugs from microgels researchgate.net.

This compound (B125299) Derivatives in Medicinal Chemistry

This compound derivatives constitute an important class of compounds in medicinal chemistry, particularly known for their antifungal properties.

Antifungal Agent Development and Mechanisms of Action

Allylamines are a class of antifungal drugs that inhibit ergosterol (B1671047) synthesis mhmedical.comjptcp.comwikipedia.orgstudysmarter.co.uknih.gov. Ergosterol is a vital component of fungal cell membranes mhmedical.comstudysmarter.co.uk. The primary mechanism of action of allylamines involves the inhibition of the enzyme squalene (B77637) epoxidase mhmedical.comjptcp.comwikipedia.orgstudysmarter.co.uknih.gov. This enzyme catalyzes an early step in the biosynthesis of ergosterol, specifically the conversion of squalene to squalene epoxide mhmedical.com. Inhibition of squalene epoxidase by allylamines leads to an intracellular accumulation of squalene and a deficiency of ergosterol within the fungal cell mhmedical.comstudysmarter.co.uk. The accumulation of squalene is believed to contribute to the fungicidal activity by disrupting the cell membrane, while the lack of ergosterol compromises the structural integrity and vitality of the fungal cell membrane mhmedical.comstudysmarter.co.uk. Examples of clinically used this compound antifungals include naftifine (B1207962) and terbinafine (B446) mhmedical.comwikipedia.orgstudysmarter.co.uknih.govwikipedia.orgwikipedia.org. Butenafine is a synthetic benzylamine (B48309) antifungal that is structurally related to the this compound antifungals wikipedia.orgmims.comnih.gov.

Design of Opioid Receptor Ligands

Research into the design of opioid receptor ligands has involved the use of this compound derivatives unibo.it. This compound has been utilized in the synthesis of compounds that are related to opioid receptor ligands, such as in the preparation of derivatives for exploring structure-activity relationships unibo.it. While the primary focus of this compound derivatives in medicinal chemistry is on antifungal agents, their structural features have also been incorporated or considered in the design and synthesis of other pharmacologically active compounds, including those targeting opioid receptors unibo.it.

Exploration of Antitumor Activities

Research has explored the antitumor activities of certain this compound derivatives, particularly 17-(allylamino)-17-demethoxygeldanamycin (17-AAG). oup.comnih.gov 17-AAG is a semisynthetic analog of geldanamycin, an antibiotic with potent antitumor properties but associated hepatic toxicity. oup.comoup.comaacrjournals.org 17-AAG functions as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of various proteins, including those involved in cell growth and survival pathways that are often overactive in cancer cells. oup.comoup.com

Inhibition of Hsp90 by 17-AAG leads to the degradation of these client proteins, such as Raf-1 and mutant p53, ultimately inhibiting cell signaling, growth, and potentially inducing cell death in cancer cells. oup.comoup.com Studies have shown that 17-AAG exhibits antitumor activity against certain human melanoma xenografts in preclinical models. oup.comnih.gov For instance, it significantly inhibited tumor growth in two out of four tested human melanoma xenograft models at specific dose levels. nih.gov The sensitivity of melanoma cell lines to 17-AAG in in vitro screens has also been noted. nih.gov

Furthermore, the activity of 17-AAG has been investigated in thyroid cancer cell lines, where its cytotoxic effects correlated with Hsp90 levels. oup.com The drug has demonstrated the ability to inhibit the proliferation of papillary, follicular, and anaplastic thyroid cancer cells in vitro. oup.com Research suggests that the expression levels of Hsp90 in tumors might serve as a predictor for the biological activity of 17-AAG. oup.com

The mechanism of action involving Hsp90 inhibition and subsequent depletion of client proteins like c-Raf-1 has been observed in sensitive cell lines. nih.gov In some melanoma models, a strong response to 17-AAG, including tumor regressions, has been associated with the modulation of Hsp90 expression. nih.gov

Tissue Engineering and Regenerative Medicine Contexts

This compound and its plasma polymerized form (PPAAm) have shown promise in the field of tissue engineering. PPAAm is synthesized through the plasma polymerization of this compound and forms thin films with properties suitable for biomedical applications, including high surface energy, wettability, the presence of amine functional groups, biocompatibility, and the ability to support cell adhesion and proliferation. ontosight.ai

PPAAm can be utilized as a scaffold material to support the growth and differentiation of cells and tissues. ontosight.ai Studies have demonstrated that PPAAm coatings can promote the attachment, spreading, and proliferation of human adipose-derived stem cells (hASCs). nih.govacs.org Importantly, these coatings have also been shown to promote the osteogenic differentiation of hASCs, suggesting their potential for use in bone tissue engineering applications. nih.govacs.org

Plasma copolymerization of this compound with other monomers, such as allyl alcohol, offers a method to create surfaces with tunable functionality for biomedical applications. researchgate.net This technique allows for the deposition of films with controllable nitrogen and oxygen content and surface wettability on various substrates, including 3D polymer scaffolds. researchgate.net The bioreactivity of these plasma-modified materials has been evaluated, showing enhanced viability of human dermal fibroblasts on this compound plasma-treated scaffolds, indicating potential in wound healing and other tissue engineering applications. researchgate.net Scaffolds treated with this compound plasma have also shown enhanced osteoblast attachment and viability, suggesting their potential for bone regeneration. researchgate.net

Surface modification of 3D-printed poly-ε-caprolactone (PCL) scaffolds using nonthermal atmospheric plasma polymerization of this compound has been explored to create amine-rich coatings for bone tissue engineering. researchgate.net

Antimicrobial Properties of Polythis compound Materials

Polythis compound (PAA) and its hydrochloride salt (PAH) are known to possess antimicrobial properties. mdpi.com This activity is attributed to their cationic nature in the protonated form, which enables them to bind to and disrupt the negatively charged bacterial cell membranes, leading to the death of the microorganism. mdpi.com

Research has investigated the antimicrobial properties of PAA when covalently bonded to surfaces, such as glass. acs.orgacs.orgresearchgate.net Covalently attached PAA films have demonstrated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas aeruginosa. acs.orgacs.orgresearchgate.net The effectiveness of surface-bound polythis compound in killing bacteria is influenced by factors such as surface charge and polymer chain length. acs.orgrsc.org While some studies suggest that the efficiency of bacterial inhibition is a strong function of surface charge and may not strongly vary with polymer length, others indicate that antimicrobial activity can increase with increasing molecular weight and that a minimum molecular weight may be required for the effect. acs.orgrsc.org

Studies on succinylation of polythis compound have shown that this modification can decrease the antimicrobial activity. mdpi.com Native PAA demonstrated complete inhibition of S. aureus growth at a concentration of 0.08 mg/mL and partial inhibition of P. aeruginosa at 0.04 mg/mL in one study. mdpi.com However, even minor derivatization of the amine group led to a significant increase in the minimum inhibitory concentration (MIC). mdpi.com

Cellular and Molecular Mechanisms of Toxicity

The toxic effects of this compound at the cellular and molecular levels are closely linked to its bioactivation and the subsequent actions of its metabolites. sci-hub.ru

Role of Amine Oxidases (SSAO) in Bioactivation

A key step in the bioactivation of this compound is its metabolism by semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). sci-hub.runih.gov SSAO is highly active in vascular tissue, particularly the aorta. nih.govepa.gov This enzymatic reaction catalyzes the oxidative deamination of this compound, leading to the formation of highly reactive and toxic metabolites. sci-hub.runih.gov Inhibition of SSAO activity has been shown to reduce or eliminate the cardiovascular damage associated with this compound exposure in animal studies. nih.govepa.gov Elevated levels of SSAO have been observed in individuals with conditions such as insulin-dependent diabetes mellitus and congestive heart failure, suggesting a potential increased susceptibility to this compound toxicity in these populations. nih.govepa.gov

Metabolite-Mediated Cardiotoxicity

The cardiotoxic effects of this compound are largely mediated by the metabolites generated through SSAO activity. nih.govepa.gov

Acrolein and Hydrogen Peroxide Pathways

The primary toxic metabolites produced from the metabolism of this compound by SSAO are acrolein and hydrogen peroxide. sci-hub.runih.gov Acrolein is a highly reactive α,β-unsaturated aldehyde. researchgate.netoup.com Both acrolein and hydrogen peroxide are implicated in causing cardiac and vascular damage. nih.govepa.gov Studies have detected acrolein in homogenates of rat and human aorta, myocardium, and liver incubated with this compound. nih.govchemicalbook.com Inhibition of acrolein formation by SSAO inhibitors has been shown to protect against this compound-induced myocardial injury in rats. nih.gov

Oxidative Stress and Mitochondrial Damage